molecular formula C13H18N4 B13106627 N2,N2,N4,N4,6-Pentamethylquinazoline-2,4-diamine

N2,N2,N4,N4,6-Pentamethylquinazoline-2,4-diamine

Katalognummer: B13106627
Molekulargewicht: 230.31 g/mol
InChI-Schlüssel: DNIVCICGXJRNON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N2,N2,N4,N4,6-Pentamethylquinazoline-2,4-diamine is a chemical compound with the molecular formula C13H18N4. It contains a total of 35 atoms, including 18 hydrogen atoms, 13 carbon atoms, and 4 nitrogen atoms . This compound is known for its unique structure, which includes multiple methyl groups attached to a quinazoline core.

Vorbereitungsmethoden

The synthesis of N2,N2,N4,N4,6-Pentamethylquinazoline-2,4-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of quinazoline derivatives with methylating agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

N2,N2,N4,N4,6-Pentamethylquinazoline-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its methyl groups are replaced by other functional groups.

Wissenschaftliche Forschungsanwendungen

N2,N2,N4,N4,6-Pentamethylquinazoline-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate. Its derivatives are tested for efficacy and safety in preclinical studies.

    Industry: The compound is used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N2,N2,N4,N4,6-Pentamethylquinazoline-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The pathways involved in its mechanism of action are studied to understand its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

N2,N2,N4,N4,6-Pentamethylquinazoline-2,4-diamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of methyl groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H18N4

Molekulargewicht

230.31 g/mol

IUPAC-Name

2-N,2-N,4-N,4-N,6-pentamethylquinazoline-2,4-diamine

InChI

InChI=1S/C13H18N4/c1-9-6-7-11-10(8-9)12(16(2)3)15-13(14-11)17(4)5/h6-8H,1-5H3

InChI-Schlüssel

DNIVCICGXJRNON-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)N=C(N=C2N(C)C)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.